molecular formula C8H6O4 B1215101 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione CAS No. 5426-09-5

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Cat. No. B1215101
CAS RN: 5426-09-5
M. Wt: 166.13 g/mol
InChI Key: QQYNRBAAQFZCLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione" and related compounds has been explored through different methodologies. One approach involves stereoselective [4+2] cycloadditions of 1,4-dihydro-1,4-epoxynaphthalene and isobenzofuran, leading to the selective production of syn-exo and/or anti-endo isomers depending on the substitution pattern of the reactants. This process has enabled the preparation of substituted pentacene with electron-withdrawing groups, highlighting a novel synthetic route to complex polycyclic compounds (Eda et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds closely related to "3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione" has been determined using X-ray crystallography. These studies reveal intricate details about the geometry of the compound, including intermolecular hydrogen-bonding interactions, which play a crucial role in stabilizing the crystal structure. Such structural insights are fundamental for understanding the reactivity and chemical behavior of these compounds (Mitchell et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of "3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione" includes its participation in various chemical reactions. For instance, the compound has been involved in catalytic asymmetric syntheses, demonstrating its versatility in forming highly functionalized tetronic acids/tetrahydro-isobenzofuran-1,5-diones through cascade Michael-aldol reactions. This showcases the compound's role in synthesizing complex organic molecules with potential pharmaceutical applications (Ramachary & Kishor, 2010).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of N-Aminoimides : The chemical 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione has been used in the synthesis of new N-aminoimides, contributing to studies on molecular and crystal structures of these compounds (Struga et al., 2007).

  • Crystal Structure Analysis : Research on the crystal structures of tricyclic imides, which include this chemical, helps in understanding intermolecular hydrogen-bonding interactions and other molecular features (Mitchell et al., 2013).

  • Novel Norcantharidine Derivatives : Structural and theoretical studies of novel derivatives of 3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione have been conducted to explore noncovalent interactions and crystal structures, providing insights into the design of new compounds (Tan et al., 2020).

Biomedical Applications

  • Anticancer and Antimicrobial Activity : Compounds synthesized from 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione have shown promising results in anticancer activity against gliocarcinoma and antimicrobial activity against human pathogens (Kocyigit et al., 2017).

  • Carbonic Anhydrase Inhibition : Novel derivatives of this chemical have been evaluated for their inhibition effects against human carbonic anhydrase isoenzymes, indicating potential biomedical applications (Budak et al., 2017).

Chemical Transformation and Reactivity Studies

  • Oxidation and Transformation Studies : The chemical has been used in studies involving dimethyldioxirane oxidation of tetrahydrobenzofurans, contributing to the understanding of chemical transformations and mechanisms (Levai et al., 2002).

  • Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : Research has been conducted on the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from compounds including 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione, highlighting synthetic methodologies and product analysis (Tan et al., 2016).

  • Investigation of Antibacterial Activities : The compound's derivatives have been investigated for their antibacterial activities, contributing to the development of new antimicrobial agents (Özbek et al., 2017).

properties

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNRBAAQFZCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863535
Record name 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
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Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

CAS RN

5426-09-5, 6118-51-0, 6766-44-5
Record name 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
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Record name 7-Oxabicyclo(2.2.1)-5-heptene-2,3-dicarboxylic anhydride
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Record name 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
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Record name 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
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Record name 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
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Synthesis routes and methods I

Procedure details

Maleic anhydride (50 g) and furan (150 ml) were heated under reflux for 1 hour, and then the excess of furan was distilled off. The residue was recrystallised from chloroform, yielding 72 g of 7-oxabicyclo [2.2.1]hept-2-ene-5,6-dicarboxylic acid anhydride (m.pt. 110° C., decomp.). This anhydride (40 g) and 30.75 g of 2-hydroxyethyl acrylate were heated in 250 ml of toluene at 100° C. for 3 hours, and then the toluene was distilled off under reduced pressure, leaving the desired compound as a viscous liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Protected-maleimide functional initiator was synthesized by following literature.4 Maleic anhydride (10.0 g, 0.1 mol) was suspended in 30 mL of toluene and the mixture warmed to 80° C. Furan (11.3 mL, 0.15 mol) was added via syringe and the turbid solution was stirred for overnight. The mixture was then cooled to ambient temperature white solids formed during standing were collected by filtration and washed with 2×30 mL of diethyl ether afforded 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (1) as white needless. Yield: 12.35 g (74%). 1H NMR (500 MHz, CDCl3, δ) 6.55 (s, 2H, CH═CH, bridge protons), 5.45 (s, 2H, —CHO, bridge-head protons), 3.15 (s, 2H, CH—CH, bridge protons). 13C NMR (CDCl3, δ): 169.9, 137.0, 82.2, 48.7.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Maleic anhydride (30.00 g, 0.306 mol) was suspended in 150 mL of toluene and the mixture warmed to 80° C. Furan (33.4 mL, 0.459 mol) was added via syringe and the turbid solution stirred for 6 h. The mixture was then cooled to room temperature and the stirring was stopped. After 1 h the resulting white crystals were filtered off and the solid washed with 2×30 mL of petroleum ether. Obtained 44.40 g (0.267 mol, 87% yield) of the desired product as small white needless. m.p. 124-127° C. (dec.) IR (neat): 1857, 1780, 1309, 1282, 1211, 1145, 1083, 1019, 947, 920, 902, 877, 847, 800, 732, 690, 674, 633, 575 cm−1. 1H NMR (400.03 MHz, CDCl3, 298 K) δ=3.17 (s, 2H, CH), 5.45 (t, J=1.0 Hz, 2H, CHO); 6.57 (t, J=1.0 Hz, 2H, CHvinyl). 13C{1H} NMR (100.59 MHz, CDCl3, 298 K) δ=48.85 (2C, CH), 82.35 (2H, CHO), 137.12 (2C, CHvinyl), 170.04 (2C, CO). Anal. Calcd. for C8H6O4: C, 57.84; H, 3.64. Found C, 57.74; H, 3.68.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
33.4 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Reactant of Route 2
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Reactant of Route 3
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Reactant of Route 4
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Reactant of Route 5
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Reactant of Route 6
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Citations

For This Compound
52
Citations
LA Mitchell, JM Stanley… - … Section C: Crystal …, 2013 - scripts.iucr.org
The crystal structures of 3,4,6a,7,10,10a-hexahydro-7,10-epoxypyrimido[2,1-a]isoindol-6(2H)-one, C11H12N2O2, and 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(…
Number of citations: 9 scripts.iucr.org
A Köse, Y Bal, NH Kishalı, G Şanlı-Mohamed… - Medicinal Chemistry …, 2017 - Springer
We have developed a versatile synthetic approach for the synthesis of new isoindole derivatives via the cleavage of ethers from tricyclic imide skeleton compounds. An exo-cycloadduct …
Number of citations: 24 link.springer.com
YV Martynenko, MS Kazunin, OM Antypenko… - 2018 - dspace.zsmu.edu.ua
Materials and methods: laboratory utensils and organic solvents,“Stuart Scientific SMP30” melting point apparatus, ELEMENTAR vario EL Cube elemental analyzer, Bruker ALPHA FT-…
Number of citations: 3 dspace.zsmu.edu.ua
A Köse, M Kaya, NH Kishalı, A Akdemir, E Şahin… - Bioorganic …, 2020 - Elsevier
We have developed a versatile synthetic approach for the synthesis of new isoindole derivatives via the cleavage of ethers from tricyclic imide skeleton compounds. An exo-cycloadduct …
Number of citations: 13 www.sciencedirect.com
MN Islam, B Aksu, M Güncü, M Gallei… - Journal of Polymer …, 2020 - Wiley Online Library
Bacterial infection is a global problem, especially resistance acquired by bacteria against to antibiotics; there is urgent need for the development of antibiotics. Here, we proposed …
Number of citations: 9 onlinelibrary.wiley.com
A Köse - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
In this work, seven new norcantharimide derivatives were synthesized by an acidolysis method. The compounds were prepared by acidolyzing trans‐1,4‐diacetate and trans‐1,2‐…
Number of citations: 3 onlinelibrary.wiley.com
H Sudibyo, A Budiman, L Marbelia… - Available at SSRN … - papers.ssrn.com
We investigated the kinetics and thermodynamics of the Diels-Alder cycloaddition and Pechmann condensation to evaluate the significance of both mechanisms toward hydrochar …
Number of citations: 0 papers.ssrn.com
M Tarleton, J Gilbert, JA Sakoff, A McCluskey - European journal of …, 2012 - Elsevier
Cantharidin (1) and norcantharidin (2) display high levels of anticancer activity against a broad range of tumour cell lines. Synthetic manipulation of norcantharidin yields (3S,3aR,4S,7R,…
Number of citations: 46 www.sciencedirect.com
H Özkan, Ş Adem - ChemistrySelect, 2020 - Wiley Online Library
A series of novel Norcantharimide derivatives were synthesized and their structures were characterized by FTIR, 1 H and 13 C NMR spectroscopy as well as elemental analyses. The …
J Kötteritzsch, MD Hager, US Schubert - Polymer, 2015 - Elsevier
Novel terpolymers with furan and maleimide units as functional moieties for the reversible crosslinking by the Diels–Alder (DA) reaction with different polar and nonpolar co-monomers …
Number of citations: 41 www.sciencedirect.com

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